molecular formula C15H16FN3O B12703752 4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- CAS No. 93181-97-6

4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)-

Cat. No.: B12703752
CAS No.: 93181-97-6
M. Wt: 273.30 g/mol
InChI Key: OHUQPMMDVJPNFF-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- is a chemical compound that belongs to the class of piperidinol derivatives This compound is characterized by the presence of a piperidinol ring substituted with a pyridazinyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- typically involves the reaction of 4-fluorophenylhydrazine with 3-chloropyridazine under controlled conditions to form the pyridazinyl intermediate. This intermediate is then reacted with piperidinol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A structurally related compound with similar chemical properties.

    4-(4-Fluorophenyl)-4-piperidinol: Another derivative with a fluorophenyl group.

    4-Anilidopiperidine: Known for its analgesic properties.

Uniqueness

4-Piperidinol, 1-(6-(4-fluorophenyl)-3-pyridazinyl)- stands out due to its unique combination of a piperidinol ring with a pyridazinyl and fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

93181-97-6

Molecular Formula

C15H16FN3O

Molecular Weight

273.30 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C15H16FN3O/c16-12-3-1-11(2-4-12)14-5-6-15(18-17-14)19-9-7-13(20)8-10-19/h1-6,13,20H,7-10H2

InChI Key

OHUQPMMDVJPNFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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